6-amino-N-methyl-1H-indole-3-sulfonamide
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Overview
Description
6-amino-N-methyl-1H-indole-3-sulfonamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This particular compound features an amino group, a methyl group, and a sulfonamide group attached to the indole core, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-methyl-1H-indole-3-sulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amino-indole with a sulfonyl chloride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are frequently used.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6-amino-N-methyl-1H-indole-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-amino-N-methyl-1H-indole-3-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Protein Binding: The compound can bind to proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-amino-1H-indole-3-sulfonamide: Lacks the N-methyl group, which may affect its biological activity and binding affinity.
N-methyl-1H-indole-3-sulfonamide: Lacks the amino group, which may reduce its potential for enzyme inhibition.
1H-indole-3-sulfonamide: Lacks both the amino and N-methyl groups, making it less versatile in chemical reactions and biological applications.
Uniqueness
6-amino-N-methyl-1H-indole-3-sulfonamide is unique due to the presence of both the amino and N-methyl groups, which enhance its chemical reactivity and biological activity. This combination allows for a broader range of applications compared to its similar compounds .
Properties
Molecular Formula |
C9H11N3O2S |
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Molecular Weight |
225.27 g/mol |
IUPAC Name |
6-amino-N-methyl-1H-indole-3-sulfonamide |
InChI |
InChI=1S/C9H11N3O2S/c1-11-15(13,14)9-5-12-8-4-6(10)2-3-7(8)9/h2-5,11-12H,10H2,1H3 |
InChI Key |
VKNUHBYSGITVDF-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CNC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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